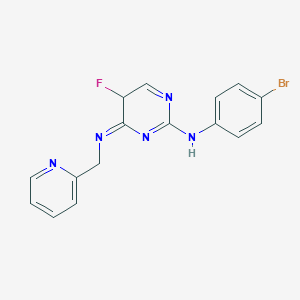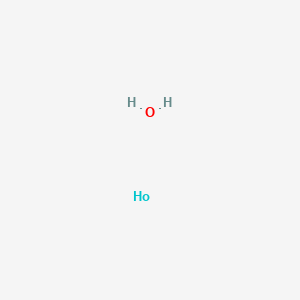
Arsanylidynethallium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsanylidynethallium is a chemical compound with the formula AsTl. It consists of a single bond between arsenic (As) and thallium (Tl), forming a unique structure that has garnered interest in various scientific fields .
Méthodes De Préparation
The synthesis of arsanylidynethallium typically involves the reaction of arsenic trichloride (AsCl₃) with thallium metal under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the As-Tl bond. Industrial production methods may involve scaling up this reaction using specialized equipment to ensure purity and yield .
Analyse Des Réactions Chimiques
Arsanylidynethallium undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxides of arsenic and thallium.
Reduction: Can be reduced by strong reducing agents to yield elemental arsenic and thallium.
Substitution: Participates in substitution reactions where the arsenic or thallium atoms are replaced by other elements or groups.
Common reagents used in these reactions include halogens for oxidation, hydrogen gas for reduction, and various organic compounds for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Arsanylidynethallium has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other arsenic and thallium compounds.
Biology: Studied for its potential effects on biological systems, particularly in understanding the toxicity and behavior of arsenic and thallium.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent, although its toxicity limits its practical applications.
Industry: Utilized in the development of specialized materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism by which arsanylidynethallium exerts its effects involves the interaction of the As-Tl bond with various molecular targets. In biological systems, it can disrupt cellular processes by binding to proteins and enzymes, leading to toxicity. The pathways involved include the inhibition of key metabolic enzymes and the generation of reactive oxygen species, which cause cellular damage .
Comparaison Avec Des Composés Similaires
Arsanylidynethallium can be compared to other similar compounds such as thallium arsenide (TlAs) and thallium phosphide (TlP). While these compounds share some chemical properties, this compound is unique due to its specific As-Tl bond, which imparts distinct reactivity and applications. Similar compounds include:
- Thallium arsenide (TlAs)
- Thallium phosphide (TlP)
- Arsenic trichloride (AsCl₃)
This compound stands out due to its unique structure and the specific reactions it undergoes, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
H2HoO |
|---|---|
Poids moléculaire |
182.946 g/mol |
Nom IUPAC |
holmium;hydrate |
InChI |
InChI=1S/Ho.H2O/h;1H2 |
Clé InChI |
UAVMDGSDCPGMMN-UHFFFAOYSA-N |
SMILES canonique |
O.[Ho] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



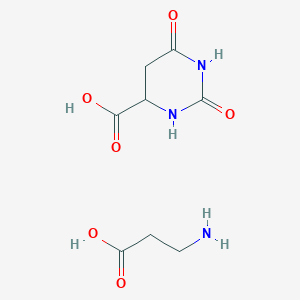
![2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B12344471.png)
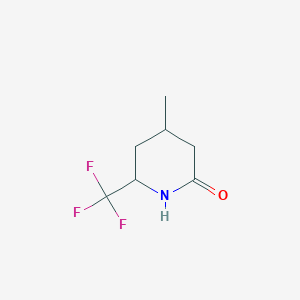
![N-(3-fluoro-4-methylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12344499.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B12344505.png)
![N-cyclopentyl-5-[1-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]pentanamide](/img/structure/B12344511.png)
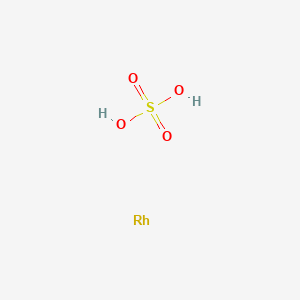
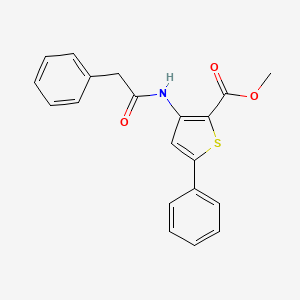
![N-(4-fluorophenyl)-2-{(2Z)-3-(3-methoxypropyl)-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B12344542.png)
![calcium;(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12344548.png)
![11-(4-Butoxyphenyl)-5-{[(4-tert-butylphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B12344549.png)
